Cas no 149169-49-3 (4,5-Difluoro-2-nitro-benzaldehyde-)

4,5-Difluoro-2-nitro-benzaldehyde is a fluorinated aromatic aldehyde with a nitro substituent, commonly used as a versatile intermediate in organic synthesis. Its key advantages include high reactivity due to the presence of both electron-withdrawing nitro and aldehyde groups, as well as the fluorine atoms, which enhance its utility in nucleophilic substitution and cross-coupling reactions. The compound is particularly valuable in pharmaceutical and agrochemical research, where its structural features enable the synthesis of complex heterocycles and functionalized aromatic systems. Its stability under standard storage conditions and well-characterized reactivity profile make it a reliable building block for advanced chemical transformations.
4,5-Difluoro-2-nitro-benzaldehyde- structure
149169-49-3 structure
Product Name:4,5-Difluoro-2-nitro-benzaldehyde-
CAS No:149169-49-3
MF:C7H3F2NO3
MW:187.100428819656
CID:1320892
PubChem ID:19957297
Update Time:2025-05-23

4,5-Difluoro-2-nitro-benzaldehyde- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 4,5-difluoro-2-nitro-
    • 4,5-difluoro-2-nitrobenzaldehyde
    • 4,5-difluoro-2-nitro-benzaldehyde
    • 3,4 -difluoro-6-nitrobenzaldehyde
    • Z3244804784
    • G10459
    • 3,4-difluoro-6-nitrobenzaldehyde
    • 149169-49-3
    • EN300-1725303
    • DTXSID40601454
    • MFCD28154587
    • CS-0447072
    • SCHEMBL1094404
    • ZDBVXHXVYPVPQT-UHFFFAOYSA-N
    • 4,5-Difluoro-2-nitro-benzaldehyde-
    • Inchi: 1S/C7H3F2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H
    • InChI Key: ZDBVXHXVYPVPQT-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(C=O)=C(C=1)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 187.00809
  • Monoisotopic Mass: 187.00809928g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 62.9Ų

Experimental Properties

  • PSA: 60.21

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4,5-Difluoro-2-nitro-benzaldehyde- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:149169-49-3)4,5-Difluoro-2-nitro-benzaldehyde-
Order Number:A1219546
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:07
Price ($):1256
Email:sales@amadischem.com

Additional information on 4,5-Difluoro-2-nitro-benzaldehyde-

Recent Advances in the Application of 4,5-Difluoro-2-nitro-benzaldehyde (CAS: 149169-49-3) in Chemical Biology and Pharmaceutical Research

The compound 4,5-Difluoro-2-nitro-benzaldehyde (CAS: 149169-49-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in synthetic chemistry and drug development. This research brief aims to summarize the latest findings related to this compound, highlighting its role as a key intermediate in the synthesis of biologically active molecules and its potential therapeutic applications.

Recent studies have demonstrated that 4,5-Difluoro-2-nitro-benzaldehyde serves as a critical building block in the synthesis of fluorinated aromatic compounds, which are increasingly important in medicinal chemistry. The presence of fluorine atoms in the benzene ring enhances the metabolic stability and bioavailability of resulting drug candidates. A 2023 study published in the Journal of Medicinal Chemistry utilized this compound to develop novel kinase inhibitors with improved selectivity and potency against cancer-related targets.

In addition to its synthetic utility, research has explored the unique physicochemical properties of 4,5-Difluoro-2-nitro-benzaldehyde. The electron-withdrawing effects of the nitro and fluoro substituents make this aldehyde particularly reactive in nucleophilic aromatic substitution reactions, enabling efficient construction of complex molecular architectures. This characteristic has been leveraged in the development of fluorescent probes for biological imaging, as reported in a recent ACS Chemical Biology publication.

From a pharmaceutical perspective, derivatives of 4,5-Difluoro-2-nitro-benzaldehyde have shown promising activity in preclinical models of inflammatory diseases. A 2024 study in Bioorganic & Medicinal Chemistry Letters described the synthesis and evaluation of a series of small molecules derived from this scaffold, demonstrating significant inhibition of key inflammatory cytokines. The researchers attributed this activity to the compound's ability to modulate protein-protein interactions in signaling pathways.

Quality control and analytical methods for 4,5-Difluoro-2-nitro-benzaldehyde have also seen recent advancements. New HPLC and LC-MS protocols have been developed to ensure the purity and stability of this compound in pharmaceutical formulations. These methodological improvements are particularly important given the increasing demand for high-quality fluorinated building blocks in drug discovery pipelines.

Looking forward, the unique properties of 4,5-Difluoro-2-nitro-benzaldehyde position it as a valuable tool for exploring new chemical space in drug discovery. Its combination of synthetic versatility and potential biological activity makes it an attractive starting point for the development of novel therapeutics targeting challenging disease areas. Ongoing research is investigating its application in the synthesis of PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:149169-49-3)4,5-Difluoro-2-nitro-benzaldehyde-
A1219546
Purity:99%
Quantity:10g
Price ($):1256
Email